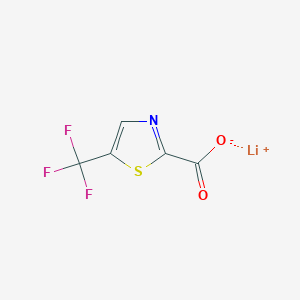

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate, also known as LiTC, is a lithium salt of a thiazole carboxylic acid derivative. It is a white crystalline powder that is highly soluble in water and other polar solvents. LiTC has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Solvation Structure and Ionic Liquids

The solvation structure of lithium ions in room-temperature ionic liquids has been a subject of research to understand the coordination and dynamics of lithium ions in various solvents. Studies by Umebayashi et al. (2007) using Raman spectroscopy and DFT calculations on ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide reveal insights into the solvation structure of lithium ions, highlighting the coordination of lithium ions through the oxygen atoms of bidentate TFSI(-) ions, suggesting a four-coordinated structure (Umebayashi et al., 2007).

Rechargeable Li Batteries and Ionic Liquids

Research on ionic liquids for rechargeable lithium batteries, especially in high voltage systems, has demonstrated the compatibility of various ionic liquids with lithium metal anodes. Borgel et al. (2009) explored the use of ionic liquids with bis(trifluoromethylsulfonyl)imide anion in rechargeable battery systems, showing potential for high voltage applications and compatibility with lithium metal anodes, contributing to the development of more efficient and stable battery systems (Borgel et al., 2009).

Recovery of Lithium Ions from Salt Lake Brine

Wang et al. (2019) investigated the recovery of lithium ions from salt lake brine using a fluoride-free ionic liquid, demonstrating a novel approach to lithium ion recovery with high efficiency. This study contributes to the sustainable extraction and recovery of lithium, highlighting the application of ionic liquids in environmental and resource management contexts (Wang et al., 2019).

MD Simulations of Stable Clusters in Alkaline Salts and Ionic Liquids

Méndez‐Morales et al. (2013) conducted molecular dynamics simulations to explore the structural and dynamical properties of ionic liquids doped with lithium salts, providing insights into lithium/sodium solvation and ionic mobilities. This research is crucial for understanding the fundamental interactions within electrolytes and their impact on the performance of energy storage devices (Méndez‐Morales et al., 2013).

Li+ Ion Solvation in Bis(trifluoromethanesulfonyl)amide Based Ionic Liquids

Umebayashi et al. (2011) studied the liquid structures and Li+ ion solvation in bis(trifluoromethanesulfonyl)amide-based ionic liquids, revealing the formation of large scale Li+ ion solvated clusters. This work enhances our understanding of the solvation mechanisms of lithium ions in ionic liquids, which is fundamental for the optimization of electrolytes in lithium-based energy storage systems (Umebayashi et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium;5-(trifluoromethyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S.Li/c6-5(7,8)2-1-9-3(12-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZIAGYELOGWBA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(SC(=N1)C(=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245915-04-1 |

Source

|

| Record name | lithium 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2653904.png)

![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)